molecular formula C18H14ClNO2 B1273405 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid CAS No. 897559-96-5

6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1273405
CAS No.: 897559-96-5
M. Wt: 311.8 g/mol
InChI Key: XIDXIZSQZHZIAH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid are topoisomerase II and alkaline phosphatases . Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, while alkaline phosphatases are a group of enzymes found in various tissues throughout the body that remove phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids.

Mode of Action

This compound interacts with its targets by inhibiting their activity . For topoisomerase II, it prevents the enzyme from relieving strain in the DNA structure, thereby interfering with replication and transcription processes . For alkaline phosphatases, it inhibits the removal of phosphate groups, affecting various metabolic processes .

Biochemical Pathways

The inhibition of topoisomerase II and alkaline phosphatases by this compound affects several biochemical pathways. The inhibition of topoisomerase II can lead to DNA damage and apoptosis, while the inhibition of alkaline phosphatases can affect phosphate metabolism and signal transduction .

Result of Action

The molecular and cellular effects of this compound’s action include DNA damage, apoptosis, and altered phosphate metabolism . These effects can lead to the death of cancer cells or other cells with high topoisomerase II or alkaline phosphatase activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like molecular iodine or nano ZnO are employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and ethylphenyl groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-2-11-3-5-12(6-4-11)17-10-15(18(21)22)14-9-13(19)7-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDXIZSQZHZIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392780
Record name 6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897559-96-5
Record name 6-Chloro-2-(4-ethylphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897559-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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